molecular formula C13H17BrO B13322609 (1-[(2-Bromocyclopentyl)oxy]ethyl)benzene

(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene

Cat. No.: B13322609
M. Wt: 269.18 g/mol
InChI Key: UMAIDGMSJGCXIV-UHFFFAOYSA-N
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Description

(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene is an organic compound with the molecular formula C₁₃H₁₇BrO. It is characterized by the presence of a bromocyclopentyl group attached to an ethylbenzene moiety through an ether linkage. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-[(2-Bromocyclopentyl)oxy]ethyl)benzene typically involves the reaction of 2-bromocyclopentanol with ethylbenzene in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

The reaction proceeds via the formation of an alkoxide intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-[(2-Bromocyclopentyl)oxy]ethyl)benzene is primarily related to its ability to undergo various chemical transformations. The bromocyclopentyl group can participate in nucleophilic substitution reactions, while the ethylbenzene moiety can undergo electrophilic aromatic substitution. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • (1-[(2-Chlorocyclopentyl)oxy]ethyl)benzene
  • (1-[(2-Fluorocyclopentyl)oxy]ethyl)benzene
  • (1-[(2-Iodocyclopentyl)oxy]ethyl)benzene

Uniqueness

(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-(2-bromocyclopentyl)oxyethylbenzene

InChI

InChI=1S/C13H17BrO/c1-10(11-6-3-2-4-7-11)15-13-9-5-8-12(13)14/h2-4,6-7,10,12-13H,5,8-9H2,1H3

InChI Key

UMAIDGMSJGCXIV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC2CCCC2Br

Origin of Product

United States

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